molecular formula C8H7N3OS B2671732 3-(5-Amino-1,3,4-thiadiazol-2-yl)phenol CAS No. 64405-79-4

3-(5-Amino-1,3,4-thiadiazol-2-yl)phenol

Cat. No. B2671732
CAS RN: 64405-79-4
M. Wt: 193.22
InChI Key: FQUOYEHJJRUIQC-UHFFFAOYSA-N
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Description

3-(5-Amino-1,3,4-thiadiazol-2-yl)phenol is a chemical compound with the empirical formula C8H7N3OS and a molecular weight of 193.23 . It contains a thiadiazole ring, which is a five-membered heterocyclic compound with sulfur and nitrogen atoms .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives were synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .


Molecular Structure Analysis

The molecular structure of 3-(5-Amino-1,3,4-thiadiazol-2-yl)phenol includes a thiadiazole ring attached to a phenol group . The thiadiazole ring acts as a strong acceptor .

Scientific Research Applications

Antibacterial Activity

1,3,4-Thiadiazole derivatives, including “3-(5-Amino-1,3,4-thiadiazol-2-yl)phenol”, have been studied for their antibacterial activity . They have been found to have an inhibitory effect on various bacteria strains such as Enterobacter aerogenes , Escherichia coli ATCC 13048 , Salmonella kentucky , Pseudomonas aeruginosa , Klebsiella pneumoniae , Proteus , and Gram positive such as Staphylococcus aureus ATCC 25923 , Listeria monocytogenes ATCC 7644 , Enterococcus faecium , Enterococcus durans , Staphylococcus aureus ATCC , Serratia marcescens , Staphylococcus hominis , Staphylococcus epidermidis , alfa Streptococcus haemolyticus , Enterococcus faecium .

Antifungal Activity

Some 1,3,4-thiadiazole derivatives of glucosides, which could potentially include “3-(5-Amino-1,3,4-thiadiazol-2-yl)phenol”, have shown good antifungal activities . Especially, some compounds showed higher bioactivities against Phytophthora infestans (P. infestans) , with the EC 50 values of 3.43, than that of Dimethomorph (5.52 μg/ml) .

DNA Binding

The mechanism of the 1,3,4-thiadiazole molecule interaction with calf thymus-DNA (CT-DNA) has been investigated . This research could potentially be applicable to “3-(5-Amino-1,3,4-thiadiazol-2-yl)phenol”.

Anticancer Activity

1,3,4-Thiadiazole moiety has various biological activities including anticancer . Therefore, “3-(5-Amino-1,3,4-thiadiazol-2-yl)phenol” could potentially have anticancer applications.

Antidiabetic Activity

1,3,4-Thiadiazole moiety also has antidiabetic activity . This suggests that “3-(5-Amino-1,3,4-thiadiazol-2-yl)phenol” could potentially be used in antidiabetic research.

Antihypertensive Activity

1,3,4-Thiadiazole moiety is known to have antihypertensive activity . This suggests that “3-(5-Amino-1,3,4-thiadiazol-2-yl)phenol” could potentially be used in antihypertensive research.

Future Directions

The future directions for research on 3-(5-Amino-1,3,4-thiadiazol-2-yl)phenol could include further exploration of its potential biological activities. For instance, 1,3,4-thiadiazole derivatives have been found to possess a wide range of therapeutic activities, suggesting that 3-(5-Amino-1,3,4-thiadiazol-2-yl)phenol could also have potential therapeutic applications .

properties

IUPAC Name

3-(5-amino-1,3,4-thiadiazol-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3OS/c9-8-11-10-7(13-8)5-2-1-3-6(12)4-5/h1-4,12H,(H2,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQUOYEHJJRUIQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

64405-79-4
Record name 3-(5-amino-1,3,4-thiadiazol-2-yl)phenol
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